molecular formula C12H13ClO3 B1421955 4-(2-Chlorophenyl)oxane-4-carboxylic acid CAS No. 1250507-53-9

4-(2-Chlorophenyl)oxane-4-carboxylic acid

Cat. No.: B1421955
CAS No.: 1250507-53-9
M. Wt: 240.68 g/mol
InChI Key: GFRLHYDLHJNYMU-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.69 g/mol . It is also known by its IUPAC name, 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of a chlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group.

Preparation Methods

The synthesis of 4-(2-Chlorophenyl)oxane-4-carboxylic acid can be achieved through various chemical reactions. One common method involves the reaction of 2-chlorophenol with epichlorohydrin to form an intermediate, which is then subjected to further reactions to yield the target compound . The specific reaction conditions, such as temperature, solvent, and catalysts, can be adjusted based on the desired yield and purity.

Chemical Reactions Analysis

4-(2-Chlorophenyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2-Chlorophenyl)oxane-4-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Chlorophenyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:

    4-(2-Bromophenyl)oxane-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(2-Fluorophenyl)oxane-4-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

    4-(2-Methylphenyl)oxane-4-carboxylic acid:

Properties

IUPAC Name

4-(2-chlorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLHYDLHJNYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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